molecular formula C23H19ClN4O3 B2936112 N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326821-92-4

N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

Cat. No. B2936112
CAS RN: 1326821-92-4
M. Wt: 434.88
InChI Key: JCXGNAAUGUPDFI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a 2-chloro-4-methylphenyl group, a 3-methylphenyl group, an oxadiazole ring, and a 2-oxopyridin-1(2H)-yl group . These groups are common in many pharmaceuticals and biologically active molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the oxadiazole ring is a heterocyclic compound that is often involved in reactions with nucleophiles .

Scientific Research Applications

Synthesis and Characterization

Compounds containing the 1,2,4-oxadiazole moiety, similar to the compound , are of interest due to their potential biological activities and applications in material science. For instance, research on novel 1,3,4-oxadiazole derivatives containing various substituents has demonstrated the importance of these compounds in the development of new pharmaceuticals and materials with unique properties (Karpina et al., 2019). The synthesis of such compounds often involves multi-step reactions, including the formation of intermediate oxadiazole rings, which are subsequently modified to introduce different functional groups.

Anticancer Properties

Several 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer properties. For example, a study on the synthesis and biological assessment of certain oxadiazole derivatives showed promising cytotoxicity against various cancer cell lines, highlighting the potential of such compounds in anticancer drug development (Vinayak et al., 2014). The structure-activity relationship (SAR) studies of these compounds can provide insights into the design of more effective anticancer agents.

Antimicrobial Activity

The antibacterial potential of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus has been explored, demonstrating moderate to significant antibacterial activity against various strains. This suggests that derivatives of the compound could also exhibit antimicrobial properties, which could be valuable in the development of new antibiotics (Iqbal et al., 2017).

Material Science Applications

Compounds with oxadiazole rings have also found applications in material science, such as in the development of photoactive materials for dye-sensitized solar cells (DSSCs). Their unique electronic properties make them suitable as photosensitizers, which can improve the efficiency of solar cells (Mary et al., 2020).

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-14-4-3-5-16(10-14)22-26-23(31-27-22)17-7-9-21(30)28(12-17)13-20(29)25-19-8-6-15(2)11-18(19)24/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXGNAAUGUPDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

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